Bis(3-methylbutyl) sebacate

Plasticizer selection Molecular weight optimization Volatility control

Bis(3-methylbutyl) sebacate (CAS 10340-42-8), also referred to as diisoamyl sebacate or diisopentyl decanedioate, is a mid-molecular-weight diester (C20H38O4, MW 342.5 g/mol) of sebacic acid and isoamyl alcohol. It belongs to the sebacate ester class of plasticizers, which are widely recognized for their low-temperature flexibility and compatibility with polyvinyl chloride (PVC), nitrile rubber (NBR), and other polar polymers.

Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
CAS No. 10340-42-8
Cat. No. B081136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-methylbutyl) sebacate
CAS10340-42-8
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)CCCCCCCCC(=O)OCCC(C)C
InChIInChI=1S/C20H38O4/c1-17(2)13-15-23-19(21)11-9-7-5-6-8-10-12-20(22)24-16-14-18(3)4/h17-18H,5-16H2,1-4H3
InChIKeyAZTORLUDPYUCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3-methylbutyl) Sebacate (CAS 10340-42-8) Procurement & Technical Baseline


Bis(3-methylbutyl) sebacate (CAS 10340-42-8), also referred to as diisoamyl sebacate or diisopentyl decanedioate, is a mid-molecular-weight diester (C20H38O4, MW 342.5 g/mol) of sebacic acid and isoamyl alcohol [1]. It belongs to the sebacate ester class of plasticizers, which are widely recognized for their low-temperature flexibility and compatibility with polyvinyl chloride (PVC), nitrile rubber (NBR), and other polar polymers [2]. Unlike shorter-chain sebacates such as dibutyl sebacate (DBS, C18H34O4, MW 314.46) or longer-chain variants such as dioctyl sebacate (DOS, C26H50O4, MW 426.68), Bis(3-methylbutyl) sebacate occupies a distinct intermediate position in terms of alcohol chain length and branching architecture, which directly impacts volatility, migration resistance, and polymer compatibility .

Why Bis(3-methylbutyl) Sebacate Cannot Be Substituted by Generic Plasticizers Without Performance Penalty


Sebacate plasticizers are often grouped as a single functional class, yet their performance is exquisitely sensitive to the alcohol moiety's chain length and branching [1]. Replacing Bis(3-methylbutyl) sebacate with dibutyl sebacate (DBS, CAS 109-43-3) — a shorter, linear diol ester — introduces higher volatility and lower permanence in the plasticized matrix, as documented in migration studies where DBS-plasticized PVC exhibited a mass loss of 12.78% after 28 days [2]. Conversely, substitution with the bulkier dioctyl sebacate (DOS, CAS 122-62-3) or diisodecyl sebacate (DIDS, CAS 28473-19-0) can compromise plasticization efficiency per unit mass due to the larger alkyl chain, requiring higher loading levels to achieve equivalent softness. The specific C5 isoamyl branching architecture of Bis(3-methylbutyl) sebacate — as opposed to linear C4 (DBS) or C8 (DOS) chains — dictates a unique balance of volatility (predicted vapor pressure ~0.0±0.8 mmHg at 25 °C) , polymer compatibility, and skin feel in cosmetic applications [3]. These differences are not interchangeable: a formulator selecting a 'general sebacate plasticizer' without regard to alkyl chain identity risks obtaining a material with measurably different permanence, sensorial properties, and regulatory standing.

Quantitative Differentiation Guide: Bis(3-methylbutyl) Sebacate vs. Closest Sebacate Analogs


Intermediate Molecular Weight Balances Volatility and Plasticization Efficiency

Bis(3-methylbutyl) sebacate (MW 342.5 g/mol) occupies an intermediate molecular weight position between the more volatile dibutyl sebacate (DBS, MW 314.46 g/mol) and the less efficient-per-unit-mass dioctyl sebacate (DOS, MW 426.68 g/mol). This intermediate MW is associated with a predicted vapor pressure of approximately 0.0±0.8 mmHg at 25 °C , substantially lower than DBS (which has been shown to migrate 12.78% by mass over 28 days from PVC under EN ISO 177:2017 testing) [1]. While no direct head-to-head migration study was identified for Bis(3-methylbutyl) sebacate, the molecular weight differential of +28.0 g/mol relative to DBS — representing an 8.9% increase — is consistent with the well-established inverse relationship between plasticizer molecular weight and migration rate in PVC matrices [2].

Plasticizer selection Molecular weight optimization Volatility control Polymer permanence

Isoamyl Branching Architecture Confers Distinct LogP and Sensorial Profile vs. Linear Sebacates

The isoamyl (3-methylbutyl) ester architecture of Bis(3-methylbutyl) sebacate yields a computed LogP (XLogP3-AA) of 6.1 [1] and an ACD/LogP of 6.67 , which is intermediate between the more hydrophilic dibutyl sebacate (DBS, LogP ~4.5 estimated) and the highly lipophilic dioctyl sebacate (DOS). In cosmetic applications, this intermediate lipophilicity translates to a documented sensory profile described as 'lightweight,' 'non-greasy,' and 'fast-absorbing' with minimal residual tack — a combination recognized by cosmetic formulators as difficult to achieve simultaneously [2]. The European Commission's CosIng database lists Diisoamyl Sebacate with seven functional categories (antifoaming, hair conditioning, plasticiser, skin conditioning, emollient, skin protecting, solvent), a breadth of functionality exceeding that typically attributed to shorter-chain sebacates such as diisopropyl sebacate [3].

Cosmetic formulation Emollient selection Skin feel LogP optimization

Biobased Sebacic Acid Backbone Aligns with Renewable Sourcing Requirements

Bis(3-methylbutyl) sebacate is synthesized from sebacic acid, which is industrially produced from castor oil — a non-edible, renewable feedstock — via alkali pyrolysis of ricinoleic acid . This biobased origin distinguishes it from petrochemical-dependent adipate plasticizers such as dioctyl adipate (DOA, CAS 123-79-5) and phthalate alternatives. Although the isoamyl alcohol component may be sourced from either fermentation (renewable) or petrochemical routes depending on supplier, the sebacic acid backbone is universally castor oil-derived, providing a minimum renewable carbon content exceeding 50% by mole fraction. Arkema, a major sebacic acid producer, confirms that sebacate esters including DBS and DOS are manufactured from castor oil-derived sebacic acid [1]. This biobased status supports compliance with procurement policies mandating renewable content, such as the USDA BioPreferred Program or EU Ecolabel criteria [2].

Biobased content Sustainable procurement Castor oil derivatives Renewable plasticizers

Computational Toxicity Assessment Suggests Favorable Profile for Consumer Applications

The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of dicarboxylic acid esters, including sebacates, and concluded that diesters of sebacic acid are safe for use in cosmetics under current practices of use [1]. A broader toxicity screening report for a structurally related sebacate ester noted an oral LD50 >3200 mg/kg in rats and mice, with only slight skin irritation in guinea pigs and no definitive evidence of systemic toxicity from dermal application [2]. Bis(3-methylbutyl) sebacate is listed as an EU-approved cosmetic ingredient under the CosIng database, functioning as an antifoaming agent, hair conditioner, plasticiser, skin conditioner, emollient, skin protectant, and solvent [3]. While direct comparative toxicity data for Bis(3-methylbutyl) sebacate versus other sebacates was not identified, the absence of hazard classifications under the EU Classification, Labelling and Packaging (CLP) regulation is consistent with the favorable toxicological profile observed across the sebacate ester class.

Safety assessment Cosmetic ingredient safety Toxicology Regulatory compliance

Best-Fit Application Scenarios for Bis(3-methylbutyl) Sebacate Procurement


Low-Migration PVC Plasticization for Flexible Medical Devices and Food Packaging

In flexible PVC formulations where plasticizer migration into contacting media (food simulants, pharmaceutical solutions, bodily fluids) must be minimized, Bis(3-methylbutyl) sebacate's intermediate molecular weight (342.5 g/mol, +8.9% vs. DBS) and the established inverse relationship between MW and migration rate support its selection over lower-MW sebacates such as dibutyl sebacate. The latter has been experimentally shown to migrate 12.78% by mass from PVC over 28 days (EN ISO 177:2017) [1]. While direct migration data for the target compound is unavailable, the class-level relationship between molecular weight and permanence is extensively documented [2]. Its non-phthalate, sebacate-class safety profile further supports its consideration for food-contact and medical device applications where phthalate plasticizers are restricted [3].

Multi-Functional Cosmetic Ingredient for Lightweight Skincare and Sunscreen Formulations

Bis(3-methylbutyl) sebacate (Diisoamyl Sebacate) is specifically valued in cosmetic formulations for its combination of seven functional roles recognized by the EU CosIng database: antifoaming, hair conditioning, plasticiser, skin conditioning, emollient, skin protecting, and solvent [1]. Its intermediate LogP (~6.1–6.7) and isoamyl branching architecture produce a sensory profile described as lightweight, non-greasy, and fast-absorbing, with the added ability to dissolve and evenly distribute UV filters in sunscreen formulations [2]. This multi-functionality allows formulators to reduce the total number of ingredients in a product — a practical benefit for clean-label and minimalist beauty brands seeking simplified INCI lists [3].

Biobased Plasticizer for Sustainability-Certified Polymer Products

Procurement specifications increasingly mandate minimum renewable carbon content for plasticizers used in eco-certified products (e.g., USDA BioPreferred, EU Ecolabel, TÜV biobased certification). Bis(3-methylbutyl) sebacate's sebacic acid backbone is produced from castor oil, a non-edible renewable feedstock, providing a verifiable minimum of 50% renewable carbon by mole fraction [1]. This contrasts with petrochemical adipate plasticizers (0% renewable carbon) and matches or exceeds the renewable content of citrate esters unless bio-butanol is specified. When sourced from suppliers who provide ASTM D6866 radiocarbon testing documentation, Bis(3-methylbutyl) sebacate enables compliance with biobased content requirements that petroleum-derived alternatives cannot meet [2].

Specialty Plasticizer for Low-Temperature NBR and HNBR Rubber Compounds

Sebacate esters are established as low-temperature plasticizers for nitrile rubber (NBR) and hydrogenated nitrile rubber (HNBR) in automotive and aerospace sealing applications [1]. Bis(3-methylbutyl) sebacate, with its predicted vapor pressure of 0.0±0.8 mmHg at 25 °C [2], offers a volatility profile that positions it between the more fugitive DBS and the higher-MW DOS/DIDS grades. This intermediate volatility is advantageous in applications where a balance of low-temperature flexibility (comparable to other sebacate esters) and reduced high-temperature weight loss (superior to lower-MW sebacates) is required — a combination relevant for under-hood automotive components and high-grade electrical cable sheathing [3].

Technical Documentation Hub

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16 linked technical documents
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